Carboxymethyltriethoxysilane
Overview
Description
Carboxymethyltriethoxysilane is an organosilicon compound with the molecular formula C8H18O5Si. It is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxymethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification methods, such as column chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Carboxymethyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: It can participate in nucleophilic substitution reactions with other organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, including alcohols and amines, under mild conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted organosilicon compounds.
Scientific Research Applications
Carboxymethyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as hybrid organic-inorganic polymers and coatings.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and bioimaging applications.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance the durability and performance of materials.
Mechanism of Action
The mechanism of action of carboxymethyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silanol groups that can undergo condensation reactions to form stable siloxane bonds. These bonds provide enhanced mechanical strength, chemical resistance, and thermal stability to the materials in which the compound is incorporated.
Comparison with Similar Compounds
Carboxymethyltriethoxysilane can be compared with other similar organosilicon compounds, such as:
Methyltriethoxysilane: Similar in structure but lacks the carboxymethyl group, resulting in different reactivity and applications.
Triethoxysilane: A simpler compound with only ethoxy groups, used primarily as a reducing agent.
(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for functionalizing surfaces with amine functionalities.
Uniqueness: The presence of the carboxymethyl group in this compound imparts unique properties, such as enhanced reactivity towards nucleophiles and the ability to form stable bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and durability.
Properties
IUPAC Name |
2-triethoxysilylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOGUZMKNNPEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(=O)O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431188 | |
Record name | CARBOXYMETHYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-72-8 | |
Record name | CARBOXYMETHYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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